molecular formula C17H23ClN2O2 B13729716 Carbazol-1(2H)-one, 3,4-dihydro-9-(2-(dimethylamino)ethyl)-6-methoxy-, monohydrochloride CAS No. 18638-84-1

Carbazol-1(2H)-one, 3,4-dihydro-9-(2-(dimethylamino)ethyl)-6-methoxy-, monohydrochloride

Cat. No.: B13729716
CAS No.: 18638-84-1
M. Wt: 322.8 g/mol
InChI Key: BRBVDHOXEFARLW-UHFFFAOYSA-N
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Description

Carbazol-1(2H)-one, 3,4-dihydro-9-(2-(dimethylamino)ethyl)-6-methoxy-, monohydrochloride is a synthetic organic compound. It is characterized by its unique structure, which includes a carbazole core, a dimethylaminoethyl side chain, and a methoxy group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbazol-1(2H)-one, 3,4-dihydro-9-(2-(dimethylamino)ethyl)-6-methoxy-, monohydrochloride typically involves multiple steps:

    Formation of the Carbazole Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Dimethylaminoethyl Side Chain: This step may involve nucleophilic substitution reactions.

    Formation of the Monohydrochloride Salt: This is usually achieved by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the carbazole core.

    Reduction: Reduction reactions may target the carbonyl group in the carbazole core.

    Substitution: The dimethylaminoethyl side chain and methoxy group may participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Carbazole: The parent compound with a simpler structure.

    9-Ethylcarbazole: A derivative with an ethyl group.

    6-Methoxycarbazole: A derivative with a methoxy group.

Uniqueness

Carbazol-1(2H)-one, 3,4-dihydro-9-(2-(dimethylamino)ethyl)-6-methoxy-, monohydrochloride is unique due to the combination of its structural features, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

18638-84-1

Molecular Formula

C17H23ClN2O2

Molecular Weight

322.8 g/mol

IUPAC Name

2-(6-methoxy-1-oxo-3,4-dihydro-2H-carbazol-9-yl)ethyl-dimethylazanium;chloride

InChI

InChI=1S/C17H22N2O2.ClH/c1-18(2)9-10-19-15-8-7-12(21-3)11-14(15)13-5-4-6-16(20)17(13)19;/h7-8,11H,4-6,9-10H2,1-3H3;1H

InChI Key

BRBVDHOXEFARLW-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCN1C2=C(C=C(C=C2)OC)C3=C1C(=O)CCC3.[Cl-]

Origin of Product

United States

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